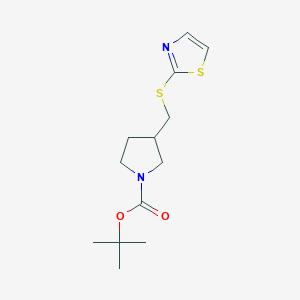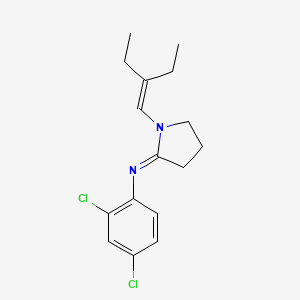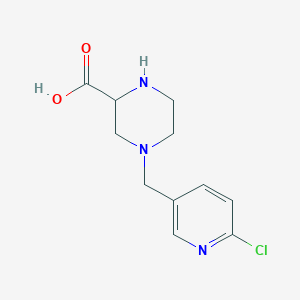
2-Amino-6-ethylpteridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-ethylpteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethylpteridin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-ethylpyrimidine with formic acid or formamide, followed by cyclization to form the pteridine ring system. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethylpteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pteridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and oxidized pteridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-6-ethylpteridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in biological systems, particularly in enzyme cofactors and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to folate metabolism.
Industry: It is used in the synthesis of dyes and pigments, as well as in the development of fluorescent probes for biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethylpteridin-4(1H)-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor or activator, depending on its structure and the specific biological context. It may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxypteridine
- 6-Methylpterin
- Biopterin
- Folic Acid
Comparison
2-Amino-6-ethylpteridin-4(1H)-one is unique due to its ethyl substitution at the 6-position, which can influence its chemical reactivity and biological activity. Compared to other pteridines, it may exhibit different pharmacokinetic properties and binding affinities to biological targets, making it a valuable compound for specific research applications.
Properties
CAS No. |
25716-32-9 |
|---|---|
Molecular Formula |
C8H9N5O |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-amino-6-ethyl-3H-pteridin-4-one |
InChI |
InChI=1S/C8H9N5O/c1-2-4-3-10-6-5(11-4)7(14)13-8(9)12-6/h3H,2H2,1H3,(H3,9,10,12,13,14) |
InChI Key |
BOLYAZAICFKNFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)

![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)

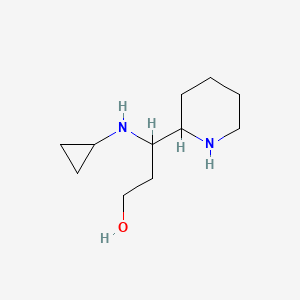
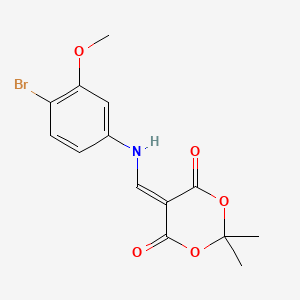
![2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide](/img/structure/B13969375.png)
![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
